N-{[(4-chlorobenzyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide
Overview
Description
The compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 4,6-dimethyl-2-pyrimidinyl group, followed by the introduction of the amino groups, and finally the coupling with the 4-chlorobenzyl and 4-methylbenzenesulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 4,6-dimethyl-2-pyrimidinyl group would likely contribute to the planarity of the molecule, while the 4-chlorobenzyl and 4-methylbenzenesulfonamide groups would add steric bulk .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo a variety of reactions depending on the conditions. For example, the amino groups could be acylated or alkylated, or the sulfonamide group could be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzylamine or pyrimidine derivatives .
Mode of Action
The presence of a chlorobenzyl group and a pyrimidine ring in its structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or halogen bonding .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural features, it might be involved in pathways where benzylamine or pyrimidine derivatives play a role .
Pharmacokinetics
Its water solubility, stability, and LogP suggest that it might have reasonable bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might cause changes in the activity of proteins or enzymes that interact with benzylamine or pyrimidine derivatives .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might affect the compound’s stability or its interaction with targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)sulfonylguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-14-4-10-19(11-5-14)30(28,29)27-20(23-13-17-6-8-18(22)9-7-17)26-21-24-15(2)12-16(3)25-21/h4-12H,13H2,1-3H3,(H2,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDGQRVXDQPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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